7-Methoxyquinolin-3-amine
Overview
Description
7-Methoxyquinolin-3-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a methoxy group at the 7th position and an amine group at the 3rd position of the quinoline ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyquinolin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with 7-methoxyquinoline.
Nitration: The 7-methoxyquinoline undergoes nitration to form 7-methoxy-3-nitroquinoline.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large-scale nitration of 7-methoxyquinoline.
Efficient Reduction: Use of industrial-scale hydrogenation reactors for the reduction step.
Purification: The final product is purified using crystallization or distillation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxyquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Further reduction can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Catalytic hydrogenation using palladium on carbon or iron powder in acidic conditions.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Various N-substituted quinoline derivatives.
Scientific Research Applications
7-Methoxyquinolin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of antimalarial, antibacterial, and anticancer agents.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Methoxyquinolin-3-amine involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may affect pathways related to cell signaling, apoptosis, and metabolic processes.
Comparison with Similar Compounds
6-Methoxyquinolin-8-amine: Similar structure but with the methoxy group at the 6th position and the amine group at the 8th position.
7-Methoxyquinoline: Lacks the amine group at the 3rd position.
8-Amino-6-Methoxyquinoline: Has the methoxy group at the 6th position and the amine group at the 8th position.
Uniqueness: 7-Methoxyquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific functional groups make it a valuable intermediate for synthesizing a wide range of biologically active compounds.
Properties
IUPAC Name |
7-methoxyquinolin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-3-2-7-4-8(11)6-12-10(7)5-9/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLSFALZGDMVDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(C=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398096 | |
Record name | 7-methoxyquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87199-83-5 | |
Record name | 7-methoxyquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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